molecular formula C13H9ClN2O2 B11957610 N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine CAS No. 10480-27-0

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine

Cat. No.: B11957610
CAS No.: 10480-27-0
M. Wt: 260.67 g/mol
InChI Key: OVBDZJKHSCHXBO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is a Schiff base characterized by a central imine group (–C=N–) linking two aromatic rings: a 3-chlorophenyl group and a 3-nitrophenyl moiety. This compound exhibits planar geometry with significant conjugation across the imine bond, influencing its electronic properties and reactivity. The nitro (–NO₂) and chloro (–Cl) substituents introduce electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions. Its synthesis typically involves condensation of 3-chloroaniline with 3-nitrobenzaldehyde under acidic conditions .

Properties

CAS No.

10480-27-0

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H9ClN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-9H

InChI Key

OVBDZJKHSCHXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 3-chloroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine has demonstrated significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, exhibiting potency comparable to established antibiotics. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways, making it a potential candidate for alternative antimicrobial treatments.

Anticancer Activity

Research indicates that this compound possesses promising anticancer properties. It has been found to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values suggest that it can effectively inhibit tumor growth.

CompoundCell LineIC50 (µM)
This compoundMCF-70.034
Combretastatin A-4MCF-70.004
N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimineMDA-MB-2310.043

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows it to serve as an intermediate in the synthesis of more complex organic compounds.

Similar Compounds

The compound can be compared with other methanimines such as:

  • N-(3-chlorophenyl)-1-(4-nitrophenyl)methanimine
  • N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine
  • N-(3-chlorophenyl)-1-(2-nitrophenyl)methanimine

Uniqueness : The specific positioning of the chloro and nitro groups on the phenyl rings distinguishes this compound from similar compounds, influencing its reactivity, stability, and biological activity.

Breast Cancer Study

In a targeted study on triple-negative breast cancer cells, this compound exhibited significant inhibition of cell proliferation with an IC50 value of 0.0316 µM, highlighting its potential as an effective anticancer agent.

Antimicrobial Evaluation

Another evaluation assessed its efficacy against various pathogens, revealing lower IC50 values than conventional treatments, suggesting a promising role as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Stability

(a) Halogen-Substituted Analogues
  • N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine ():

    • Structural Differences : The 4-chloro and 4-methyl groups create weaker intermolecular interactions compared to the 3-substituted nitro and chloro groups in the target compound.
    • Crystal Packing : Exhibits triclinic symmetry (space group P-1) with dihedral angles of ~56° between aromatic planes. Weak C–H⋯N and C–H⋯Cl interactions dominate packing .
    • Thermal Stability : Higher melting points (mp >150°C) due to stronger π–π stacking compared to nitro-containing analogues.
  • (E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine ():

    • Electronic Effects : The piperidine ring introduces electron-donating effects, reducing the electron-withdrawing impact of the nitro group.
    • Biological Relevance : Demonstrates inhibitory activity against human cyclophilin D (CypD), a mitochondrial protein linked to apoptosis, with a binding energy of –8.2 kcal/mol .
(b) Adamantane-Based Analogues
  • (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine ():
    • Structural Features : The bulky adamantyl group replaces the 3-chlorophenyl ring, increasing steric hindrance and reducing planarity.
    • Synthesis : Condensation of adamantan-1-ylamine with 3-nitrobenzaldehyde yields 91% product (mp 117–118°C) .
    • Bioactivity : Exhibits antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) and anti-cancer effects (IC₅₀ = 18 µM in MCF-7 cells) due to enhanced lipophilicity from the adamantane moiety .

Electronic and Spectroscopic Comparisons

(a) NMR and FTIR Trends
Compound $^1$H NMR (δ, ppm) Key Signals FTIR (C=N Stretch, cm⁻¹) Reference
Target compound 8.58 (s, imine), 8.47–7.74 (aryl H) 1638
Adamantane analogue 2.13 (s, adamantyl), 8.58 (imine) 1635
Ethynyl-substituted derivative (42) 8.77 (t, J = 2.0 Hz), 3.14 (s, ≡C–H) 1642
  • Key Insight : The imine C=N stretch remains consistent (~1635–1642 cm⁻¹), while substituents alter aryl proton environments in NMR.
(b) DFT and Electronic Properties
  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine ():
    • B3LYP/6-311++G(d,p) calculations reveal a planar geometry with a HOMO–LUMO gap of 4.2 eV, indicating lower reactivity than the target compound (gap = 3.8 eV) .
    • Mulliken charges show greater electron density on the thiophene ring (–0.32 e) compared to nitrobenzene (–0.45 e) in the target compound.

Biological Activity

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-chloroaniline and 3-nitrobenzaldehyde. This reaction is facilitated by solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid under reflux conditions. The resultant product is purified through recrystallization.

PropertyValue
CAS No. 10480-27-0
Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
IUPAC Name This compound
InChI Key OVBDZJKHSCHXBO-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231. The IC50 values for these cell lines are promising, indicating that the compound has the potential to inhibit tumor growth effectively .

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
This compoundMCF-70.034
Combretastatin A-4MCF-70.004
N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimineMDA-MB-2310.043

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes and receptors, altering their functions and leading to apoptosis in cancer cells. The exact pathways involved are still under investigation but may include modulation of the BAX/Bcl-2 ratio, which regulates apoptosis .

Case Studies

  • Breast Cancer Study : In a study focusing on triple-negative breast cancer cells, this compound was shown to significantly inhibit cell proliferation with an IC50 value of 0.0316 µM, indicating potent anticancer activity .
  • Antimicrobial Evaluation : Another study evaluated its efficacy against various pathogens, demonstrating lower IC50 values than conventional treatments, suggesting a potential role as an alternative antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound was compared with other similar compounds like N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine and N-(3-chlorophenyl)-1-(2-nitrophenyl)methanimine. The positioning of the chloro and nitro groups significantly affects their biological activities and stability, making this compound a unique candidate for further research.

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